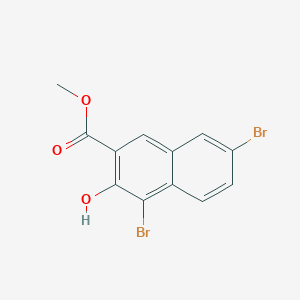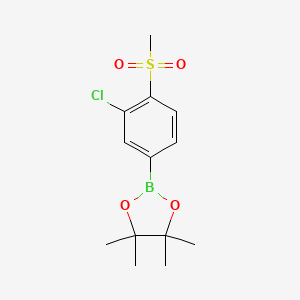
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H8Br2O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine atoms at positions 4 and 7, a hydroxyl group at position 3, and a carboxylate ester group at position 2. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification. One common method starts with 3-hydroxy-2-naphthoic acid, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4 and 7 positions. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 4,7-diamino-3-hydroxynaphthalene-2-carboxylate or 4,7-dithio-3-hydroxynaphthalene-2-carboxylate.
Oxidation: 4,7-dibromo-3-oxonaphthalene-2-carboxylate.
Reduction: 4,7-dibromo-3-hydroxynaphthalene-2-methanol.
Applications De Recherche Scientifique
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and hydroxyl group can form hydrogen bonds or halogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate is unique due to the specific positions of the bromine atoms and the hydroxyl group, which confer distinct reactivity and biological activity compared to other dibromo naphthalene derivatives
Propriétés
Formule moléculaire |
C12H8Br2O3 |
|---|---|
Poids moléculaire |
360.00 g/mol |
Nom IUPAC |
methyl 4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O3/c1-17-12(16)9-5-6-4-7(13)2-3-8(6)10(14)11(9)15/h2-5,15H,1H3 |
Clé InChI |
YRUOQDDAZISIHJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)





